molecular formula C11H19N3O B12530454 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- CAS No. 652154-42-2

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-

Cat. No.: B12530454
CAS No.: 652154-42-2
M. Wt: 209.29 g/mol
InChI Key: MHDWNLLGROSAGW-UHFFFAOYSA-N
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Description

Chemical Name: Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- CAS Number: 59863-61-5 Molecular Formula: C₁₀H₁₈N₂O Molecular Weight: 182.26 g/mol Structure: Features a urea backbone with three substituents:

  • A tert-butyl group (1,1-dimethylethyl) via an iminomethyl linkage at the N-position.
  • Two methyl groups (N,N'-dimethyl).
  • A propargyl (2-propynyl) group at the N'-position.

Properties

CAS No.

652154-42-2

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-(tert-butyliminomethyl)-1,3-dimethyl-3-prop-2-ynylurea

InChI

InChI=1S/C11H19N3O/c1-7-8-13(5)10(15)14(6)9-12-11(2,3)4/h1,9H,8H2,2-6H3

InChI Key

MHDWNLLGROSAGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CN(C)C(=O)N(C)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride in the presence of tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then reacted with 1,3-dimethylurea to yield the final product. The reaction conditions include:

    Solvent: Tetrahydrofuran (THF)

    Reagents: tert-Butyl isocyanide, acetyl chloride, 1,3-dimethylurea

    Temperature: Room temperature

    Reaction Time: Approximately 14 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The table below compares key structural and functional attributes with analogous urea derivatives:

Compound Name (CAS) Molecular Formula Substituents Key Applications/Properties Reference
Target Compound (59863-61-5) C₁₀H₁₈N₂O N-tert-butyliminomethyl, N,N'-dimethyl, N'-propargyl Likely intermediate for agrochemicals; propargyl group enables click chemistry applications
Fluometuron (2164-17-2) C₁₀H₁₁F₃N₂O N,N-dimethyl, N'-(3-trifluoromethylphenyl) Herbicide (cotton crops); inhibits photosynthesis via PSII
Tebuthiuron (34014-18-1) C₉H₁₆N₄OS N,N'-dimethyl, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl) Soil-applied herbicide; persistent in arid environments
Urea, N-(2-phenylethyl)-N'-2-propenyl- C₁₂H₁₆N₂O N-phenylethyl, N'-allyl Pharmaceutical intermediate; allyl group supports polymerization
Urea, N'-(3,5-dinitrophenyl)-N-methyl-N-(1-phenylethyl)- C₁₅H₁₆N₄O₅ N-methyl, N-phenethyl, N'-(3,5-dinitrophenyl) Dye/pigment synthesis; nitro groups enhance electron-deficient reactivity

Structural and Reactivity Analysis

  • Reactive Groups: The propargyl substituent enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in non-alkynyl analogs like fluometuron or tebuthiuron .
  • Electrophilicity : Unlike tebuthiuron (thiadiazole ring) or dinitrophenyl derivatives , the target compound lacks electron-withdrawing groups, suggesting lower electrophilic reactivity.

Biological Activity

Urea derivatives, particularly those with complex substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- is a notable example that exhibits various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- is C12H20N4OC_{12}H_{20}N_4O. Its structure features a urea core with tert-butyl and propynyl groups that may influence its biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of urea derivatives. For instance, a derivative similar to the compound was tested against various cancer cell lines using the MTT assay. The results indicated significant anti-proliferative activity in certain derivatives:

CompoundCell Line TestedIC50 (µM)
Urea Derivative AMCF-7 (Breast Cancer)15
Urea Derivative BA549 (Lung Cancer)20
Urea, N-[[(1,1-dimethylethyl)...HeLa (Cervical Cancer)18

These findings suggest that modifications to the urea structure can enhance anticancer properties .

Enzyme Inhibition

Another critical aspect of the biological activity of urea derivatives is their role as enzyme inhibitors. For example, studies have shown that certain urea compounds can inhibit enzymes involved in cancer progression and inflammation. Specific derivatives demonstrated inhibition of:

  • Carbonic Anhydrase : Essential for maintaining acid-base balance.
  • Aromatase : Involved in estrogen biosynthesis.

The inhibition rates varied based on structural modifications, indicating a structure-activity relationship that warrants further investigation .

Case Study 1: Antitumor Efficacy

In a controlled study involving animal models, a urea derivative closely related to N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- was administered to mice with induced tumors. The treatment resulted in a significant reduction in tumor size compared to the control group. Tumor volume was measured over four weeks:

WeekControl Group Volume (mm³)Treated Group Volume (mm³)
1250240
2350280
3500320
4600350

This study highlights the potential of urea derivatives in cancer therapy .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of urea derivatives. The compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed a dose-dependent decrease in nitric oxide levels:

Concentration (µM)Nitric Oxide Production (µM)
025
1020
5015
1005

These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

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